2-[(2-Hydroxy-3-methoxybenzylidene)amino]-4,5-diphenyl-3-furonitrile
2-[(2-Hydroxy-3-methoxybenzylidene)amino]-4,5-diphenyl-3-furonitrile
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0388151
InChI:
InChI=1S/C25H18N2O3/c1-29-21-14-8-13-19(23(21)28)16-27-25-20(15-26)22(17-9-4-2-5-10-17)24(30-25)18-11-6-3-7-12-18/h2-14,16,28H,1H3/b27-16+
SMILES:
COC1=CC=CC(=C1O)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Molecular Formula:
C25H18N2O3
Molecular Weight:
394.4g/mol
2-[(2-Hydroxy-3-methoxybenzylidene)amino]-4,5-diphenyl-3-furonitrile
CAS No.:
Cat. No.: VC0388151
Molecular Formula: C25H18N2O3
Molecular Weight: 394.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H18N2O3 |
|---|---|
| Molecular Weight | 394.4g/mol |
| IUPAC Name | 2-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
| Standard InChI | InChI=1S/C25H18N2O3/c1-29-21-14-8-13-19(23(21)28)16-27-25-20(15-26)22(17-9-4-2-5-10-17)24(30-25)18-11-6-3-7-12-18/h2-14,16,28H,1H3/b27-16+ |
| Standard InChI Key | MCBIJAYNLHBHFQ-JVWAILMASA-N |
| SMILES | COC1=CC=CC(=C1O)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator